Diazene, chloro(4-methylphenyl)-
Description
Diazene, chloro(4-methylphenyl)-, also referred to as (E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(p-tolyl)diazene (compound 2 in ), is an azo compound characterized by a diazene (–N=N–) core substituted with a 4-methylphenyl (p-tolyl) group and a dichlorovinyl-nitrophenyl moiety. This compound is synthesized via diazotization and coupling reactions, as demonstrated in , where di(4-methylphenyl)diazene is used to prepare cobalt complexes. Its structure imparts unique reactivity and biological activity, particularly targeting G protein-coupled receptors (GPCRs) .
Properties
CAS No. |
77971-66-5 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
chloro-(4-methylphenyl)diazene |
InChI |
InChI=1S/C7H7ClN2/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3 |
InChI Key |
QDKYODKGZURAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NCl |
Origin of Product |
United States |
Preparation Methods
Iodine-Catalyzed Oxidation of Diarylhydrazines
General Procedure for Symmetrical Azo Compound Synthesis
The iodine-catalyzed oxidation of diarylhydrazines represents a high-yield, mild method for synthesizing symmetrical azo compounds. As detailed in a protocol by Rowshanpour and Dudding, this method involves dissolving diarylhydrazine derivatives in dichloromethane (DCM) with molecular iodine (2 mol%) as a catalyst. The reaction proceeds under dry air at room temperature, typically completing within 20 minutes. For example, 1,2-bis(3-chloro-4-methylphenyl)diazene was synthesized from its corresponding hydrazine precursor in 95% yield.
Reaction Conditions and Yield Data
| Substrate | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1,2-bis(3-chloro-4-methylphenyl)hydrazine | I₂ (2 mol%) | DCM | 20 | 95 |
| 1,2-diphenylhydrazine | I₂ (2 mol%) | DCM | 20 | 98 |
The simplicity of this method lies in its operational ease and avoidance of harsh oxidizing agents. Spectroscopic validation via $$ ^1H $$ NMR confirmed the formation of the azo bond, with aromatic proton signals appearing between δ 7.28–8.09 ppm.
Diazotization and Coupling Reactions
Traditional Diazonium Salt Formation
The classical approach to azo compound synthesis involves diazotization of an aryl amine followed by coupling with an electron-rich aromatic partner. For diazene, chloro(4-methylphenyl)- , this would require diazotizing 4-methylaniline to form its diazonium chloride, which subsequently couples with a chloro-substituted benzene derivative.
Key Steps:
- Diazotization : Treatment of 4-methylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the unstable diazonium chloride intermediate.
- Coupling Reaction : The diazonium salt reacts with a chloro-substituted aromatic compound (e.g., chlorobenzene) under basic conditions to form the azo linkage.
Japp-Klingemann Reaction
An alternative pathway, exemplified in Sage Publications, employs the Japp-Klingemann reaction to form hydrazones, which are oxidized to azo compounds. For instance, coupling diazotized aniline with β-keto esters yields hydrazone intermediates, which are subsequently oxidized. Adapting this method, diazene, chloro(4-methylphenyl)- could be synthesized by coupling 4-methylaniline-derived diazonium salts with chloro-substituted β-keto esters.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1H $$ NMR data for analogous compounds reveal distinct aromatic proton environments. For 1,2-bis(3-chloro-4-methylphenyl)diazene , signals at δ 7.91 ppm (singlet, 2H) and δ 7.74 ppm (doublet, 2H) correspond to protons adjacent to chlorine and methyl groups, respectively.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: Diazene, chloro(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro or methyl positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Diazene, chloro(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diazene, chloro(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Key Findings :
Reactivity in Coordination Chemistry
Diazene, chloro(4-methylphenyl)- demonstrates utility in synthesizing transition metal complexes. reports an 80% yield in the preparation of tris(trimethylphosphine)cobalt(0) complexes using di(4-methylphenyl)diazene. Comparable diazenes, such as diphenyldiazene, show lower coordination efficiency (60–70% yield) due to reduced steric compatibility with metal centers .
Phase Transition and Thermal Stability
For example, fluorinated analogs exhibit mesophases at 120–150°C, whereas non-fluorinated derivatives (e.g., compound 1a) transition near 80–100°C. The methyl group in compound 2 likely increases thermal stability compared to smaller substituents (e.g., H or F) .
Structural and Crystallographic Comparisons
notes that chloro-substituted diazenes (e.g., (Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide) adopt a trans configuration with N–N bond lengths of 1.27 Å. Methyl-substituted analogs (e.g., compound 2) may exhibit shorter bond lengths due to reduced electron withdrawal, though crystallographic data specific to chloro(4-methylphenyl)diazene is pending .
Q & A
Q. What are the established synthesis protocols for chloro(4-methylphenyl)diazene, and how can purity be optimized?
Chloro(4-methylphenyl)diazene is typically synthesized via diazotization and coupling reactions. A validated method involves:
- Diazonium salt formation : React 4-methylaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate the diazonium intermediate .
- Coupling reaction : Introduce a chloro-substituted coupling agent (e.g., chlorobenzene derivatives) to form the diazene bond.
- Purification : Use solvent evaporation under reduced pressure followed by crystallization from ethanol/pentane mixtures to achieve >95% purity .
Key parameters : Maintain strict temperature control (<5°C) during diazotization to avoid byproducts like phenolic compounds.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing chloro(4-methylphenyl)diazene?
- IR spectroscopy : Identify N=N stretching vibrations (1490–1600 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- UV-Vis spectroscopy : Analyze π→π* transitions in the aromatic and diazene moieties (λ_max ~350–400 nm) .
- X-ray crystallography : Resolve bond lengths (e.g., N=N ~1.25 Å) and dihedral angles using programs like ORTEP-3 .
Data table :
| Technique | Key Metrics |
|---|---|
| IR | N=N: 1560 cm⁻¹; C-Cl: 720 cm⁻¹ |
| XRD | Crystallographic R-factor: <0.05 |
Advanced Research Questions
Q. How can contradictions in structural data (e.g., bond lengths vs. computational models) be resolved?
Discrepancies often arise between experimental (XRD) and computational (DFT) bond lengths. To address this:
- Multi-technique validation : Compare XRD data with neutron diffraction or high-resolution NMR to refine hydrogen positioning .
- Statistical analysis : Apply Rietveld refinement to XRD datasets and cross-validate with quantum mechanical calculations (e.g., B3LYP/6-31G*) .
Example : A 0.02 Å deviation in N=N bond length between XRD and DFT models can be attributed to lattice packing effects .
Q. What advanced computational methods are suitable for studying isomerization and electronic properties?
- Quantum simulations : Google’s Sycamore processor demonstrated accurate modeling of diazene isomerization pathways using variational quantum eigensolver (VQE) algorithms .
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For chloro(4-methylphenyl)diazene, HOMO-LUMO gaps range 3.5–4.0 eV, indicating moderate electrophilicity .
Methodological tip : Use Gaussian 16 with solvent corrections (PCM model) for realistic reaction pathway simulations.
Q. How does chloro(4-methylphenyl)diazene behave as a ligand in coordination chemistry?
- Metal complex synthesis : React with transition metals (e.g., Co⁰) in THF to form complexes like [Co(PMe₃)₃(N₂C₁₃H₁₀Cl)]. Characterize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
